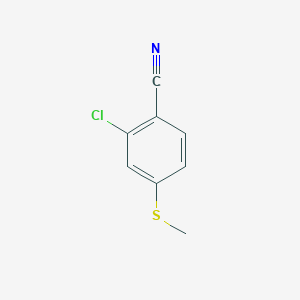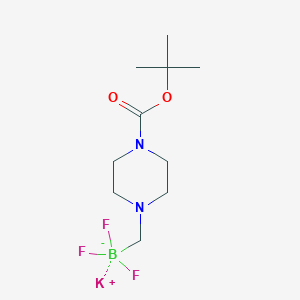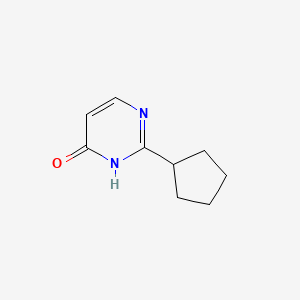
2-Chloro-4-(methylsulfanyl)benzonitrile
Descripción general
Descripción
2-Chloro-4-(methylsulfanyl)benzonitrile is an organic compound with the chemical formula C8H6ClNS . It belongs to the class of chlorinated aromatic compounds. The molecular weight of this compound is approximately 183.66 g/mol .
Molecular Structure Analysis
Cl | C - S - CH3 | CN Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research on chemical compounds with complex structures, such as 2-Chloro-4-(methylsulfanyl)benzonitrile, often focuses on synthesis methods, chemical properties, and potential for forming derivatives with various applications. Studies like those by Qiu et al. (2009) on practical synthesis methods for chemical intermediates highlight the ongoing need for efficient, scalable, and environmentally friendly chemical synthesis techniques (Qiu et al., 2009). These methodologies could be applicable to the synthesis of this compound, suggesting potential for its use in creating pharmaceuticals or materials with specific properties.
Environmental and Biological Applications
Compounds with specific functional groups may exhibit unique interactions with biological systems or environmental processes. For example, research on the sorption of chemicals to soil and organic matter can provide insights into the environmental fate and behavior of similar compounds (Werner et al., 2012). This knowledge is crucial for assessing the ecological impact of chemical residues and for designing compounds with reduced environmental persistence.
Potential in Drug Development and Material Science
The structural features of this compound may lend it to investigations in drug development and material science. Research on chromones and their derivatives, for example, demonstrates the potential of chemically active scaffolds in creating compounds with significant antioxidant, anti-inflammatory, and pharmacological activities (Yadav et al., 2014). Such studies underscore the importance of chemical synthesis and modification in discovering new therapeutic agents.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(methylsulfanyl)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. The compound can also alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For example, its binding to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, the compound can affect the activity of other metabolic enzymes, leading to alterations in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production. Additionally, binding to specific proteins can influence the distribution and activity of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For instance, the presence of a mitochondrial targeting signal can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications such as phosphorylation can influence the localization and activity of this compound .
Propiedades
IUPAC Name |
2-chloro-4-methylsulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENKVXDBQJXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002557-03-0 | |
| Record name | 2-chloro-4-(methylsulfanyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)


![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)




![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)



![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)